Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate
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Overview
Description
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to a benzoate ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate typically involves the following steps:
Bromination: The starting material, 2-amino-5-bromobenzoic acid, undergoes bromination to introduce the bromine atom at the 5-position.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or methanol can be used for ester hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Deprotection: 5-bromo-2-amino benzoate.
Ester Hydrolysis: 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates due to its functional group versatility.
Material Science: It is used in the preparation of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action for Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate largely depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism involves interactions with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Lacks the Boc protection and methyl ester group.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of the Boc-protected amino group.
Methyl 5-bromo-2-(2-(tert-butoxycarbonyl)ethoxy)benzoate: Features an ethoxy linker instead of a direct Boc-protected amino group.
Uniqueness
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate is unique due to its combination of a bromine atom, a Boc-protected amino group, and a methyl ester group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(14)7-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEPSKGWQSWFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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